molecular formula C4H3LiN2O2S B13111618 Lithiumpyrimidine-2-sulfinate

Lithiumpyrimidine-2-sulfinate

Cat. No.: B13111618
M. Wt: 150.1 g/mol
InChI Key: CDIOPKWVNVPGCG-UHFFFAOYSA-M
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Description

Lithiumpyrimidine-2-sulfinate is an organosulfur compound that features a lithium ion bonded to a pyrimidine-2-sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithiumpyrimidine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization or precipitation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithiumpyrimidine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-2-sulfonate derivatives.

    Reduction: Reduction reactions can convert it into pyrimidine-2-sulfinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Pyrimidine-2-sulfonate derivatives.

    Reduction: Pyrimidine-2-sulfinic acid.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Lithiumpyrimidine-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylated pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithiumpyrimidine-2-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfinic acid group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Lithium pyridine-2-sulfinate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Sodium pyrimidine-2-sulfinate: Similar but with sodium instead of lithium.

    Pyrimidine-2-sulfinic acid: The parent compound without the lithium ion.

Uniqueness

Lithiumpyrimidine-2-sulfinate is unique due to the presence of both lithium and the pyrimidine-2-sulfinate group, which imparts distinct chemical reactivity and potential applications. Its lithium ion can influence the compound’s solubility, stability, and reactivity compared to similar compounds with different cations.

Properties

Molecular Formula

C4H3LiN2O2S

Molecular Weight

150.1 g/mol

IUPAC Name

lithium;pyrimidine-2-sulfinate

InChI

InChI=1S/C4H4N2O2S.Li/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1

InChI Key

CDIOPKWVNVPGCG-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=C(N=C1)S(=O)[O-]

Origin of Product

United States

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